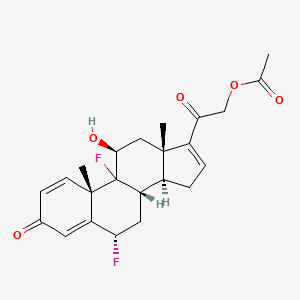
6|A,9-Difluoro-11|A,21-dihydroxy-pregna-1,4,16-triene-3,20-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compound 6 is a chemical substance that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is known for its stability, reactivity, and versatility, making it a valuable compound in both research and industrial settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Compound 6 typically involves several key steps, including the formation of intermediate compounds and the use of specific reagents and catalysts. One common method involves the reaction of an organic halide with a metal to form a metal-carbon bond, followed by further reactions to introduce additional functional groups . The reaction conditions often require controlled temperatures, pressures, and the presence of solvents to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of Compound 6 is scaled up using optimized processes that ensure high yield and purity. These methods often involve continuous flow reactors, which allow for precise control over reaction parameters and efficient production . The use of advanced purification techniques, such as crystallization and distillation, ensures that the final product meets the required specifications for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Compound 6 undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of specific functional groups within the compound, which interact with reagents under controlled conditions .
Common Reagents and Conditions
Common reagents used in the reactions of Compound 6 include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium cyanide . The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of Compound 6 depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols . Substitution reactions often result in the formation of new carbon-carbon or carbon-heteroatom bonds, leading to a diverse array of products.
Applications De Recherche Scientifique
Compound 6 has a wide range of applications in scientific research, spanning multiple disciplines:
Mécanisme D'action
The mechanism of action of Compound 6 involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to changes in cellular processes . The pathways involved often include signal transduction cascades and metabolic pathways, which are critical for maintaining cellular function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Compound 6 can be compared to other similar compounds, such as Compound 7 and Compound 8, which share structural similarities but differ in their functional groups and reactivity .
Uniqueness
What sets Compound 6 apart is its unique combination of stability and reactivity, which allows it to participate in a wide range of chemical reactions while maintaining its structural integrity . This makes it a versatile tool in both research and industrial applications.
Propriétés
Formule moléculaire |
C23H26F2O5 |
|---|---|
Poids moléculaire |
420.4 g/mol |
Nom IUPAC |
[2-[(6S,8S,10S,11S,13S,14S)-6,9-difluoro-11-hydroxy-10,13-dimethyl-3-oxo-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C23H26F2O5/c1-12(26)30-11-19(28)15-5-4-14-16-9-18(24)17-8-13(27)6-7-22(17,3)23(16,25)20(29)10-21(14,15)2/h5-8,14,16,18,20,29H,4,9-11H2,1-3H3/t14-,16-,18-,20-,21-,22-,23?/m0/s1 |
Clé InChI |
YXASFOVLXBFEEU-TUWVZIBTSA-N |
SMILES isomérique |
CC(=O)OCC(=O)C1=CC[C@@H]2[C@@]1(C[C@@H](C3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C |
SMILES canonique |
CC(=O)OCC(=O)C1=CCC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Fluoroethyl 1-[(1r)-1-phenylethyl]-1h-imidazole-5-carboxylate](/img/structure/B13406404.png)

![(4R,6S)-5,6-Dihydro-6-methyl-7,7-dioxido-4H-thieno[2,3-b]thiopyran-4-yl Ester Benzenemethanesulfonic Acid](/img/structure/B13406412.png)
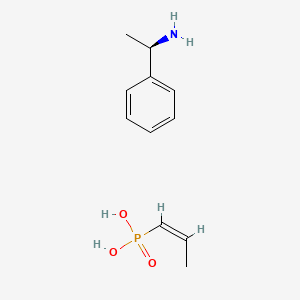
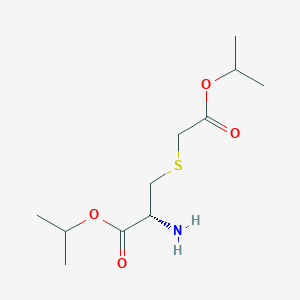
![[2-[2-[[2-(5-Chloro-2-hydroxybenzoyl)oxyacetyl]amino]ethylamino]-2-oxoethyl] 5-chloro-2-hydroxybenzoate](/img/structure/B13406423.png)
![(3R,5S,6E)-rel-7-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic Acid Methyl Ester](/img/structure/B13406433.png)

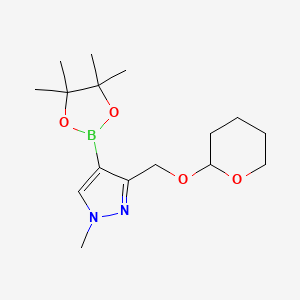

![(3-Chlorodibenzo[b,d]furan-1-yl)boronic acid](/img/structure/B13406449.png)
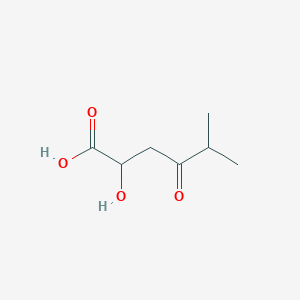
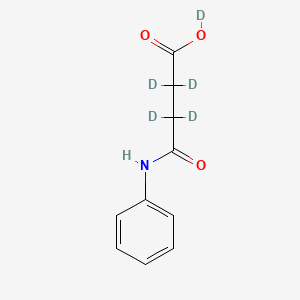
![(1R,2R,4R,10R,11S,14S,15R,16S,18S,19S)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-diol](/img/structure/B13406460.png)
